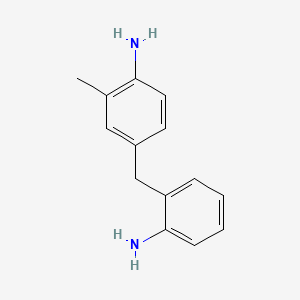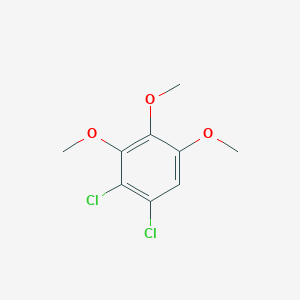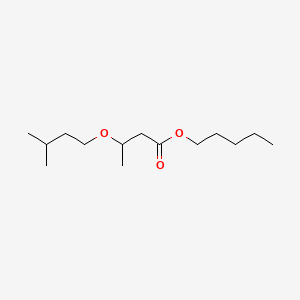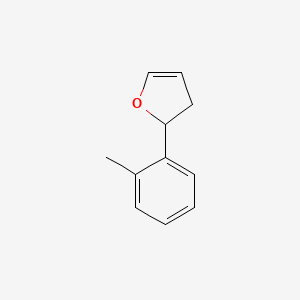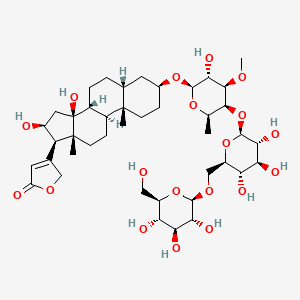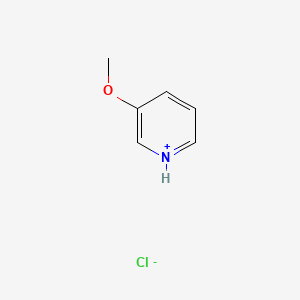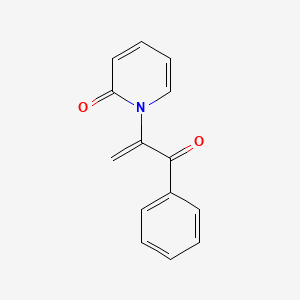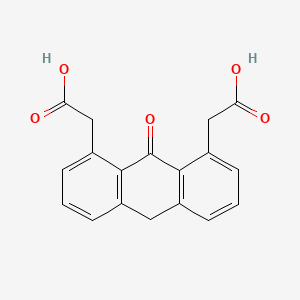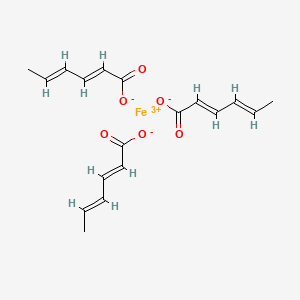
Iron(3+) (E,E)-hexa-2,4-dienoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Iron(3+) (E,E)-hexa-2,4-dienoate is a coordination compound where iron is in the +3 oxidation state, coordinated with (E,E)-hexa-2,4-dienoate ligands
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Iron(3+) (E,E)-hexa-2,4-dienoate typically involves the reaction of iron(III) salts with (E,E)-hexa-2,4-dienoic acid under controlled conditions. One common method is to dissolve iron(III) chloride in a suitable solvent, such as ethanol or water, and then add (E,E)-hexa-2,4-dienoic acid. The reaction mixture is stirred and heated to promote the formation of the coordination complex. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar methods as described above. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions such as temperature, pH, and concentration of reactants.
化学反応の分析
Types of Reactions
Iron(3+) (E,E)-hexa-2,4-dienoate can undergo various chemical reactions, including:
Oxidation-Reduction Reactions: The iron center can participate in redox reactions, where it can be reduced to iron(II) or oxidized to higher oxidation states.
Substitution Reactions: The (E,E)-hexa-2,4-dienoate ligands can be substituted by other ligands in the presence of suitable reagents.
Coordination Reactions: The compound can form coordination complexes with other metal ions or ligands.
Common Reagents and Conditions
Oxidation-Reduction: Common reagents include reducing agents like sodium borohydride or oxidizing agents like hydrogen peroxide.
Substitution: Ligand exchange can be facilitated by using ligands such as phosphines or amines.
Coordination: Coordination reactions often involve solvents like acetonitrile or dimethyl sulfoxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of this compound may yield iron(II) complexes, while substitution reactions can produce a variety of new coordination compounds.
科学的研究の応用
Iron(3+) (E,E)-hexa-2,4-dienoate has several scientific research applications:
Catalysis: It can act as a catalyst in organic synthesis, particularly in reactions involving electron transfer.
Materials Science: The compound is used in the development of new materials with specific magnetic or electronic properties.
Biochemistry: It is studied for its potential role in biological systems, including its interaction with proteins and enzymes.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
作用機序
The mechanism of action of Iron(3+) (E,E)-hexa-2,4-dienoate involves its ability to coordinate with various substrates and facilitate electron transfer processes. The iron center can interact with molecular targets such as enzymes, altering their activity and leading to various biochemical effects. The pathways involved often include redox reactions and coordination chemistry.
類似化合物との比較
Similar Compounds
Iron(III) acetate: Another iron(III) coordination compound with acetate ligands.
Iron(III) citrate: A coordination compound with citrate ligands.
Iron(III) oxalate: A compound with oxalate ligands.
Uniqueness
Iron(3+) (E,E)-hexa-2,4-dienoate is unique due to its specific ligand structure, which imparts distinct chemical properties and reactivity. The (E,E)-hexa-2,4-dienoate ligands provide a unique electronic environment around the iron center, influencing its redox behavior and coordination chemistry.
特性
CAS番号 |
57898-49-4 |
|---|---|
分子式 |
C18H21FeO6 |
分子量 |
389.2 g/mol |
IUPAC名 |
(2E,4E)-hexa-2,4-dienoate;iron(3+) |
InChI |
InChI=1S/3C6H8O2.Fe/c3*1-2-3-4-5-6(7)8;/h3*2-5H,1H3,(H,7,8);/q;;;+3/p-3/b3*3-2+,5-4+; |
InChIキー |
JDGVJYQRQXQHSZ-KWYLWIMLSA-K |
異性体SMILES |
C/C=C/C=C/C(=O)[O-].C/C=C/C=C/C(=O)[O-].C/C=C/C=C/C(=O)[O-].[Fe+3] |
正規SMILES |
CC=CC=CC(=O)[O-].CC=CC=CC(=O)[O-].CC=CC=CC(=O)[O-].[Fe+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




